Benzo[a]phenaleno[1,9-hi]acridine
Description
Benzo[a]phenaleno[1,9-hi]acridine is a polycyclic aromatic compound characterized by a fused-ring system incorporating both acridine (a nitrogen-containing heterocycle) and phenalene moieties. For example, acridine derivatives are known for their fluorescence and intercalation with DNA, which has implications in biochemistry and pharmacology .
Properties
CAS No. |
190-07-8 |
|---|---|
Molecular Formula |
C27H15N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H |
InChI Key |
PMWBXWGVEXJWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
Other CAS No. |
190-07-8 |
Synonyms |
Benzo[a]phenaleno[1,9-hi]acridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring System | Ionization Energy (eV) | CAS Registry Number |
|---|---|---|---|---|---|
| Benzo[a]phenaleno[1,9-hi]acridine | Not explicitly reported | — | Fused acridine-phenalene system | — | — |
| Benzo(a)acridine | C₁₇H₁₁N | 229.28 | Acridine fused with a benzene ring | 8.1 ± 0.1 | 225-11-6 |
| 4,4,8,8,12,12-Hexamethyl-...acridine* | C₂₈H₂₈N₂ | 392.53 | Hexamethylated benzoquinolizinoacridine | — | 56685-42-8 |
| Benz[e]acephenanthrylene | C₂₀H₁₂ | 252.31 | Acephenanthrylene fused with benzene | — | 243-46-9 |
| Phenaleno[1,9-bc]thiophene | C₁₄H₈S | 208.28 | Thiophene fused with phenalene | — | — |
*Full name: 4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine .
Key Observations :
- Benzo(a)acridine shares a nitrogen-containing acridine core with the target compound but lacks the extended phenaleno fusion, resulting in lower molecular weight and distinct electronic properties .
- The hexamethylated derivative (CAS 56685-42-8) introduces steric hindrance via methyl groups, likely reducing reactivity compared to unsubstituted analogs .
- Benz[e]acephenanthrylene and phenaleno[1,9-bc]thiophene are non-nitrogenous analogs with comparable fused-ring systems, highlighting the role of heteroatoms in modulating properties like ionization energy and solubility .
Carcinogenicity and Environmental Impact
- Benzo(a)acridine is classified by the International Agency for Research on Cancer (IARC) as having "inadequate evidence" for carcinogenicity in humans, though it is structurally similar to known carcinogens like benzo[a]pyrene .
Analytical Detection Methods
- Benzo(a)acridine has been characterized using gas chromatography (GC) with non-polar columns and electron ionization mass spectrometry (EI-MS), with a reported retention index of 1,200–1,300 under programmed temperature conditions .
- Phenaleno[1,9-bc]thiophene and anthraquinone were differentiated using two-dimensional gas chromatography (GC×GC) and proton-transfer-reaction mass spectrometry (PTR-MS), with anthraquinone dominating the signal at m/z 209.059 .
Preparation Methods
Reaction Design and Substrate Scope
The palladium-catalyzed domino synthesis of benzo[kl]acridines, a structural analog of benzo[a]phenaleno[1,9-hi]acridine, involves a one-pot coupling of dihalonaphthalenes and diphenylamines. This method leverages sequential N–H and C–H activation steps, facilitated by a palladium catalyst, to construct the fused aromatic system. Key advantages include:
-
High atom economy : Commercial starting materials eliminate multi-step functionalization.
-
Broad substrate tolerance : Electron-donating and withdrawing groups on diphenylamines are compatible.
For example, 1,5-dibromonaphthalene reacts with N-phenyl-1-naphthylamine under catalytic conditions (Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) to yield benzo[kl]acridine derivatives in 85–95% yields. The reaction proceeds via initial amination at the halogenated positions, followed by intramolecular C–H arylation to form the central acridine core.
Optimization and Mechanistic Insights
Critical parameters for maximizing yield include:
-
Catalyst loading : 2–5 mol% Pd(OAc)₂.
-
Ligand selection : Bulky phosphine ligands (e.g., Xantphos) prevent catalyst deactivation.
-
Temperature : Reactions proceed optimally at 110–120°C in toluene.
Mechanistic studies suggest oxidative addition of the dihalonaphthalene to Pd(0) initiates the cycle, followed by amine coordination and N–H activation. Subsequent C–H cleavage at the α-position of the naphthylamine enables cyclization, with reductive elimination closing the catalytic cycle.
Visible-Light-Induced Photoannulation
Photoredox Strategy for Dihydrophenalene Intermediates
A photoredox approach enables the synthesis of dihydrophenalene intermediates, which can be oxidized to this compound. Using α-naphthylcyclopropane esters (e.g., 8a ) and Ir(Fppy)₃ as a photocatalyst, the reaction proceeds via a radical enolate intermediate. Key steps include:
-
Cyclopropane ring-opening : Photoexcited Ir(Fppy)₃ (E₁/₂ = −1.905 V vs SCE) reduces the ester, generating a ketyl radical.
-
β-Fragmentation : The radical undergoes cleavage to form a conjugated enolate.
-
Annulation : Radical trapping by the naphthalene moiety yields dihydrophenalene.
Reaction Optimization and Scope
Optimization trials (Table 1) identified Ir(Fppy)₃ (3 mol%) and benzylmethylamine (BnNMe₂) as optimal catalysts and hydrogen-atom transfer (HAT) agents, respectively. Lowering the temperature to 80°C and concentration to 45 mM improved yields to 93%. Substrate scope extends to azanaphthalenes and electron-deficient cyclopropanes.
Table 1: Optimization of Photoannulation Conditions
| Entry | Photocatalyst | HAT Agent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ir(Fppy)₃ | BnNMe₂ | 100 | 91 |
| 4 | Ir(Fppy)₃ | BnNMe₂ | 80 | 93 |
| 7 | Ir(Fppy)₃ | DABCO | 80 | 91 |
Mechanistic Validation via Deuteration Studies
Deuteration experiments (Table 2) confirmed the HAT mechanism. Using DABCO as the HAT agent, 90% deuterium incorporation occurred at the α-position of the ester, while BnNMe₂-d₁₃ resulted in 56% deuteration. This suggests amine-dependent hydrogen abstraction pathways, with DABCO favoring direct HAT and BnNMe₂ involving α-deprotonation.
Table 2: Deuterium Incorporation in Photoannulation
| Entry | HAT Agent | Deuteration Level (% D) |
|---|---|---|
| 1 | BnNMe₂ | 40 |
| 2 | DABCO | 90 |
| 3 | BnNMe₂-d₁₃ | 56 |
Comparative Analysis of Methods
Efficiency and Practicality
-
Palladium-catalyzed synthesis offers higher yields (95%) and simpler setups but requires elevated temperatures.
-
Photoredox annulation operates under milder conditions (80°C, visible light) but necessitates specialized photocatalysts.
Functional Group Compatibility
-
Palladium methods tolerate electron-rich amines but struggle with sterically hindered substrates.
-
Photoredox routes accommodate ester and nitro groups, enabling late-stage functionalization.
Q & A
Basic Research Questions
Q. What are the structural characteristics and IUPAC nomenclature of Benzo[a]phenaleno[1,9-hi]acridine?
- Answer : The compound features a fused polycyclic aromatic structure with a central acridine core (three benzene-like rings with a nitrogen atom) extended by additional fused benzene rings. Its IUPAC name reflects the positions of ring fusion: This compound. The molecular formula is C₂₇H₁₅N (MW: 353.43 g/mol), and its CAS Registry Number is 190-07-8 . Structural analogs, such as benzo[c]acridine, lack the extended fused-ring system, highlighting its complexity .
Q. What is the known toxicity profile of this compound, and what safety protocols are recommended?
- Answer : The compound is classified as a questionable carcinogen with experimental tumorigenic data (e.g., subcutaneous administration in mice at TDLo = 72 mg/kg over 9 weeks induced tumors). Decomposition releases toxic fumes (NOₓ). Safety protocols include:
- Handling : Use fume hoods, wear nitrile gloves, and avoid inhalation of dust.
- Storage : Store in sealed containers under dry conditions to prevent degradation .
- Disposal : Follow hazardous waste guidelines for polycyclic aromatic hydrocarbons (PAHs), including incineration with scrubbing systems .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate the tumorigenic potential of this compound?
- Answer :
- Model Selection : Use rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) due to their well-characterized responses to PAHs.
- Dosing : Administer via subcutaneous injection or oral gavage at doses ranging from 50–100 mg/kg, based on prior TDLo data .
- Endpoints : Monitor tumor incidence, latency period, and histopathology of target tissues (e.g., liver, lung).
- Controls : Include positive controls (e.g., benzo[a]pyrene) and vehicle-only groups.
Q. What analytical methods are suitable for detecting this compound in environmental samples?
- Answer :
- Gas Chromatography (GC) : Pair with mass spectrometry (GC-MS) using a non-polar column (e.g., DB-5) and temperature programming (50°C to 300°C at 10°C/min) for separation .
- Two-Dimensional GC (GC×GC) : Enhances resolution for complex matrices (e.g., soil or air particulate matter).
- PTR-MS (Proton Transfer Reaction-MS) : Detects low concentrations (ng/m³) in atmospheric samples but requires validation against GC×GC due to potential mass overlaps (e.g., with anthraquinone at m/z 209.059) .
Q. Are there contradictions in carcinogenicity classifications for this compound across studies?
- Answer : Yes. While the compound is labeled as tumorigenic in subcutaneous models , it is not listed in IARC’s carcinogenicity database for PAHs with inadequate evidence (e.g., benzo[a]acridine, benzo[g,h,i]perylene) . This discrepancy may arise from differences in exposure routes, metabolization pathways, or study design. Researchers should reconcile these findings by conducting multi-model assays (e.g., in vitro mutagenicity + in vivo bioassays).
Q. How does the structure of this compound influence its biological interactions?
- Answer : The planar aromatic system facilitates intercalation into DNA, while the nitrogen atom enables hydrogen bonding with nucleobases. Comparative QSAR studies suggest that substituents (e.g., methyl or fluorine groups) at specific positions enhance bioactivity:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Benzo[c]acridine | Base structure | Moderate anticancer activity |
| 7-Methylbenzo[c]acridine | Methyl at position 7 | Antimicrobial properties |
| Benzo[a]phenaleno[...] | Extended fused-ring system | High DNA binding affinity |
- Methodological Insight : Use molecular docking simulations to predict binding modes with DNA or enzymes like cytochrome P450.
Methodological Challenges and Solutions
Q. How can computational models (e.g., QSAR) predict the reactivity of this compound?
- Answer :
- Descriptor Selection : Include electronic parameters (e.g., HOMO/LUMO energies) and topological indices (e.g., Wiener index).
- Training Data : Use toxicity data from structurally related acridines (e.g., tumorigenic dose metrics).
- Validation : Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. What strategies mitigate risks when synthesizing this compound?
- Answer :
- Synthetic Route : Employ palladium-catalyzed cross-coupling to assemble fused rings, minimizing byproducts.
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients.
- Safety : Monitor thermal stability (decomposition >250°C) and use inert atmospheres during high-temperature steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
